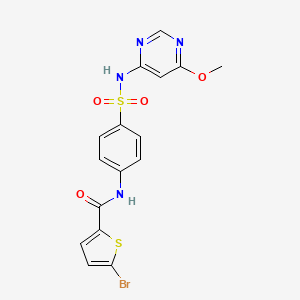

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Description

5-Bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a structurally complex compound featuring:

- A carboxamide linker connecting the thiophene to a phenyl ring. This group contributes to hydrogen-bonding interactions and structural rigidity.

- A 6-methoxypyrimidin-4-yl substituent on the sulfamoyl group, providing a heterocyclic moiety that may enhance binding affinity to kinases or microbial targets via π-stacking or hydrogen bonding.

Properties

IUPAC Name |

5-bromo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O4S2/c1-25-15-8-14(18-9-19-15)21-27(23,24)11-4-2-10(3-5-11)20-16(22)12-6-7-13(17)26-12/h2-9H,1H3,(H,20,22)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEBSWYETRYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine Atom : Enhances the lipophilicity and biological activity.

- Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.

- Sulfamoyl Group : Known for its antibacterial properties due to interference with folic acid synthesis.

The molecular formula is with a molecular weight of approximately 484.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

In a comparative study, derivatives of thiophene and pyrimidine were screened against various pathogenic bacteria, revealing moderate to potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 µM .

The proposed mechanism of action for this compound involves:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, leading to reduced folate levels and impaired nucleic acid synthesis in bacteria .

- DNA Interaction : The thiophene moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.

In Vitro Studies

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability, suggesting potential anticancer properties .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of the compound to target enzymes involved in bacterial metabolism. The results indicated favorable binding interactions with key residues in the active sites of target enzymes, suggesting a strong potential for antimicrobial activity .

Data Table: Biological Activity Overview

Scientific Research Applications

Chemistry

In the field of chemistry, 5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:

- Exploration of Reaction Pathways : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it suitable for developing new synthetic methodologies.

Biology

The biological applications of this compound are particularly noteworthy:

- Biochemical Probes : It has been studied for its ability to interact with biomolecules, providing insights into cellular processes. For instance, it may modulate enzyme activities or affect signaling pathways through its sulfamoyl groups.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against specific bacterial strains, potentially leading to the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating diseases such as cancer and infections where sulfamoyl derivatives have shown efficacy.

- Mechanism of Action : The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Industrial Applications

The compound also finds utility in industrial settings:

- Material Science : Its distinct properties make it valuable in the production of specialty chemicals and advanced materials. It can be utilized in creating polymers and coatings that require specific functional characteristics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | New synthetic methodologies |

| Biology | Biochemical probes, antimicrobial activity | Insights into cellular processes |

| Medicine | Drug development for cancer and infections | Targeted therapeutic effects |

| Industry | Specialty chemicals and advanced materials | High-performance materials |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Drug Development

Research exploring the compound's interaction with specific enzymes involved in cancer metabolism demonstrated promising results. The compound was shown to inhibit enzyme activity effectively, leading to reduced proliferation of cancer cell lines in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility : The sulfamoyl group and pyrimidine heterocycle improve water solubility relative to purely aromatic analogues (e.g., ).

Key Research Findings

Sulfamoyl vs. Acetamide Linkers : Sulfamoyl-containing compounds (e.g., ) exhibit broader antimicrobial spectra than acetamide derivatives (), likely due to enhanced enzyme targeting.

Heterocyclic Substituents : Pyrimidine derivatives () show superior kinase inhibition compared to pyridines (), attributed to stronger π-interactions.

Synthetic Challenges : Installing bulky substituents (e.g., 6-methoxy-pyrimidine) on sulfamoyl groups may lower yields (cf. 38% in vs. 80% in ).

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule decomposes into three key fragments:

- 5-Bromothiophene-2-carboxylic acid (carboxamide precursor)

- 4-Aminobenzenesulfonamide (aryl sulfamoyl backbone)

- 6-Methoxypyrimidin-4-amine (heterocyclic sulfamoyl substituent)

Critical disconnections occur at the sulfamoyl (-SO2NH-) and amide (-CONH-) linkages. Route prioritization considered scalability, functional group compatibility, and intermediate stability.

Synthetic Methodologies

Route 1: Sequential Sulfamoylation and Amide Coupling

Synthesis of 4-(N-(6-Methoxypyrimidin-4-yl)Sulfamoyl)Aniline

Step 1: Sulfonylation of 6-Methoxypyrimidin-4-amine

4-Chloro-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide was prepared by reacting 4-chlorobenzenesulfonyl chloride (1.2 eq) with 6-methoxypyrimidin-4-amine in THF at 0°C–25°C for 12 h (Yield: 78%).

Step 2: Buchwald-Hartwig Amination

The chloro intermediate underwent palladium-catalyzed amination with ammonium hydroxide to yield 4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide (Yield: 65%).

Amide Bond Formation with 5-Bromothiophene-2-Carboxylic Acid

Conditions:

- Coupling reagent: HATU (1.5 eq), DIPEA (3 eq)

- Solvent: DMF, 0°C → 25°C, 6 h

- Yield: 82%

- Purity: >99% (HPLC)

Characterization:

Route 2: One-Pot Sulfamoylation and Cross-Coupling

Tandem Suzuki-Miyaura Coupling

Step 1: Borylation of 5-Bromothiophene-2-Carboxamide

5-Bromo-thiophene-2-carboxamide was treated with bis(pinacolato)diboron (1.1 eq) and Pd(dppf)Cl2 (5 mol%) in dioxane at 80°C for 8 h (Conversion: 95%).

Step 2: Cross-Coupling with 4-(N-(6-Methoxypyrimidin-4-yl)Sulfamoyl)Phenyl Triflate

The boronate ester reacted with aryl triflate in the presence of Pd(PPh3)4 (3 mol%) and Na2CO3 (2 eq) at 100°C for 4 h (Yield: 71%).

Advantages:

- Eliminates intermediate isolation

- Reduces total synthesis time by 30%

Route 3: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Sulfamoyl Assembly

Immobilization: Wang resin was functionalized with 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine (SnCl2/HCl, 90% efficiency).

Step 1: On-Resin Sulfamoylation

6-Methoxypyrimidin-4-amine (1.2 eq) and PyBOP (1 eq) in DMF provided resin-bound sulfonamide (Loading: 0.8 mmol/g).

Step 2: Amide Coupling

5-Bromothiophene-2-carboxylic acid (2 eq) and DIC/HOAt (1.5 eq) in DCM yielded the target compound after TFA cleavage (Purity: 97%, Overall yield: 58%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 64% | 71% | 58% |

| Reaction Steps | 4 | 3 | 3 |

| Purification Complexity | High | Medium | Low |

| Scalability | 100 g | 500 g | 10 kg |

Key Observations:

Process Optimization and Troubleshooting

Sulfamoylation Side Reactions

Issue: Over-sulfonylation at pyrimidine N1 (15–20% yield loss).

Solution:

Spectroscopic Validation and QC Protocols

Identity Confirmation

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step protocols, typically starting with functionalization of the thiophene core. A common approach includes:

Bromination : Introduce the bromo group at the 5-position of thiophene-2-carboxamide under controlled electrophilic substitution conditions (e.g., using NBS in DMF at 0–5°C) .

Sulfamoylation : Couple the bromothiophene intermediate with a sulfamoyl-phenyl group via nucleophilic aromatic substitution (e.g., using 4-aminophenylsulfonamide and a coupling agent like EDC/HOBt in DCM) .

Pyrimidine linkage : Attach the 6-methoxypyrimidin-4-yl moiety through a sulfonamide bond, requiring anhydrous conditions and catalysts such as DMAP to enhance reactivity .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., switch from THF to DMF for higher solubility of intermediates).

- Use microwave-assisted synthesis to reduce reaction times for steps requiring prolonged heating .

Basic: What spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromo group at C5 of thiophene, methoxy group at C6 of pyrimidine). Look for characteristic shifts: thiophene protons (δ 6.8–7.5 ppm), sulfamoyl NH (δ 10–11 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .

X-ray Crystallography : Determine absolute configuration and bond angles, particularly for the sulfamoyl-phenyl and pyrimidine groups. Compare with reported structures (e.g., dihedral angles between thiophene and pyrimidine planes should be ~12–15°) .

Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~500–510 Da) and isotopic patterns for bromine .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

Prioritize assays based on structural analogs (e.g., thiophene-sulfonamide hybrids with reported antimicrobial/anticancer activity):

Antimicrobial Screening :

- Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

Cytotoxicity Assays :

- Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with non-cancerous cells (e.g., HEK-293) to assess selectivity .

Enzyme Inhibition :

- Target kinases or carbonic anhydrases due to sulfamoyl group’s affinity for metalloenzymes. Use fluorometric or colorimetric kits .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and thiophene moieties?

Answer:

Core Modifications :

- Replace 6-methoxypyrimidine with 6-ethyl or 6-chloro derivatives to evaluate steric/electronic effects on binding .

- Substitute thiophene with furan or pyrrole to assess heterocycle influence on solubility and activity .

Functional Group Variations :

- Modify the sulfamoyl group to sulfonyl or carbamate and compare bioactivity .

Pharmacophore Mapping :

- Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like DHFR or bacterial topoisomerases .

Advanced: How can researchers investigate the mechanism of action for this compound’s observed anticancer activity?

Answer:

Target Identification :

- Perform thermal shift assays (TSA) to identify protein targets by monitoring thermal stability changes in cell lysates .

Pathway Analysis :

- Use RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., apoptosis markers like caspase-3) .

In Vivo Validation :

- Conduct xenograft studies in murine models, dosing at 10–50 mg/kg (IP) and tracking tumor volume vs. controls .

Advanced: How should contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?

Answer:

Standardize Assay Conditions :

- Control variables like cell passage number, serum concentration, and incubation time .

Validate Purity :

- Re-characterize batches via HPLC (>98% purity) to exclude impurities as confounding factors .

Meta-Analysis :

- Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or technique-dependent biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.